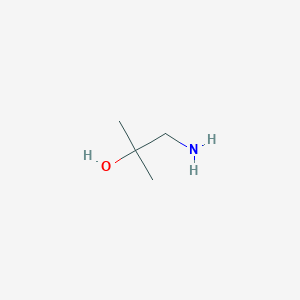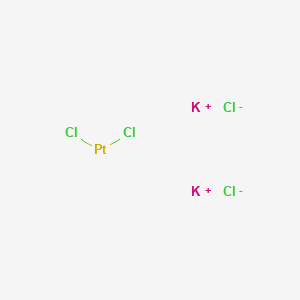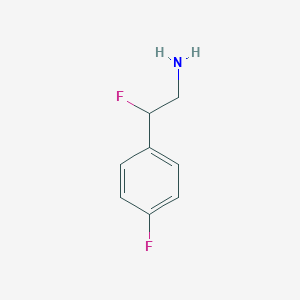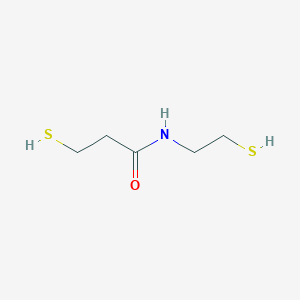
3-Sulfanyl-N-(2-sulfanylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanyl-N-(2-sulfanylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as thioethylperindoprilate and is a derivative of perindopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. In
Mécanisme D'action
The mechanism of action of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide is similar to that of perindopril, which works by inhibiting the activity of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, 3-Sulfanyl-N-(2-sulfanylethyl)propanamide reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Sulfanyl-N-(2-sulfanylethyl)propanamide exhibits potent ACE inhibitory activity, which leads to a reduction in blood pressure. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Sulfanyl-N-(2-sulfanylethyl)propanamide in lab experiments is its potent ACE inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure. However, one of the limitations of using this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 3-Sulfanyl-N-(2-sulfanylethyl)propanamide. One of the major areas of research is the development of new drugs based on this compound for the treatment of hypertension and heart failure. Another area of research is the investigation of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of this compound and its safety profile in humans.
Méthodes De Synthèse
The synthesis of 3-Sulfanyl-N-(2-sulfanylethyl)propanamide involves the reaction of perindopril with hydrogen sulfide in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the nucleophilic addition of the thiol group of hydrogen sulfide to the carbonyl group of perindopril, followed by the elimination of water to form the final product.
Applications De Recherche Scientifique
3-Sulfanyl-N-(2-sulfanylethyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of drug discovery, where this compound has been shown to exhibit potent ACE inhibitory activity. This makes it a potential candidate for the development of new drugs for the treatment of hypertension and heart failure.
Propriétés
Numéro CAS |
112806-12-9 |
|---|---|
Nom du produit |
3-Sulfanyl-N-(2-sulfanylethyl)propanamide |
Formule moléculaire |
C5H11NOS2 |
Poids moléculaire |
165.3 g/mol |
Nom IUPAC |
3-sulfanyl-N-(2-sulfanylethyl)propanamide |
InChI |
InChI=1S/C5H11NOS2/c7-5(1-3-8)6-2-4-9/h8-9H,1-4H2,(H,6,7) |
Clé InChI |
YGFYQCWXNUBMGL-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)NCCS |
SMILES canonique |
C(CS)C(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
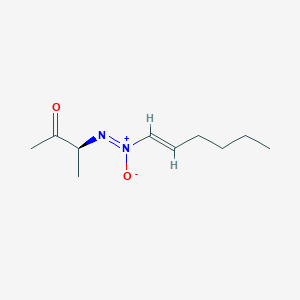
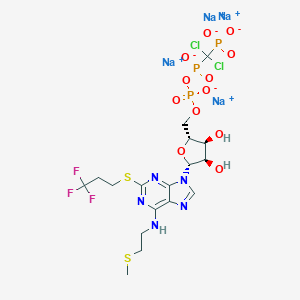
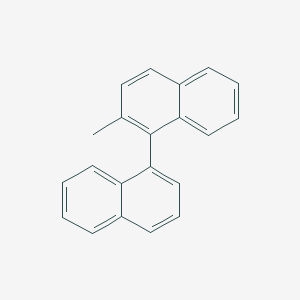
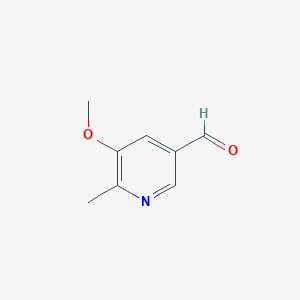
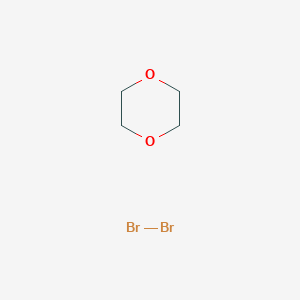

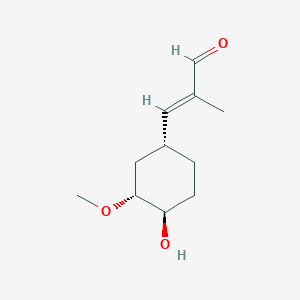
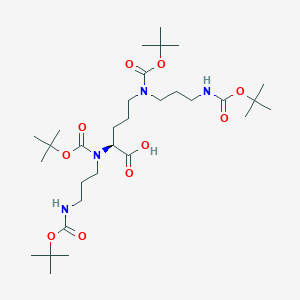
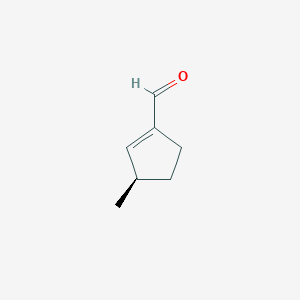
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
